molecular formula C27H44O2 B121122 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol CAS No. 63181-13-5

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol

Cat. No.: B121122
CAS No.: 63181-13-5
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-FLFCXVRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1β-Hydroxyvitamin D3 (1β-hydroxycholecalciferol) is a synthetic analog of vitamin D3 characterized by a hydroxyl group at the 1β position of the sterol backbone. Unlike its well-studied 1α-hydroxylated counterpart (alfacalcidol), the 1β isomer is less documented in clinical or metabolic studies. Structurally, it differs from active vitamin D metabolites like calcitriol (1,25-dihydroxyvitamin D3) and synthetic analogs such as 1α-hydroxycholecalciferol, which are critical for binding the vitamin D receptor (VDR) .

Properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-FLFCXVRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415284
Record name 1|A-Calcidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63181-13-5
Record name (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1|A-Calcidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1.BETA.-CALCIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1beta-Calcidol. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of 1beta-Calcidol. Therefore, these factors need to be considered when prescribing 1beta-Calcidol.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1beta-Calcidol change over time. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Transport and Distribution

1beta-Calcidol is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue. The specific transporters or binding proteins it interacts with are not mentioned in the current literature.

Biological Activity

1beta-Hydroxyvitamin D3, also known as 1beta-hydroxycholecalciferol, is a metabolite of vitamin D that has garnered attention for its biological activity, particularly in relation to bone health, immune function, and cellular differentiation. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of 1beta-Hydroxyvitamin D3

1beta-Hydroxyvitamin D3 is a hydroxylated form of vitamin D3 that plays a crucial role in calcium and phosphate metabolism. It is produced in the liver from vitamin D3 through the action of the enzyme CYP27A1 and subsequently converted to its active form in the kidneys. Unlike its more commonly studied counterpart, 1alpha,25-dihydroxyvitamin D3 (calcitriol), 1beta-hydroxyvitamin D3 exhibits distinct biological properties that may influence its therapeutic applications.

The primary mechanism by which 1beta-hydroxyvitamin D3 exerts its effects is through binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in target gene promoters, leading to transcriptional activation or repression.

Key actions include:

  • Calcium Homeostasis : Enhances intestinal absorption of calcium and phosphate.
  • Bone Health : Stimulates osteoblast differentiation and mineralization.
  • Immune Modulation : Regulates immune cell function and cytokine production.

Bone Health

Research indicates that 1beta-hydroxyvitamin D3 promotes osteogenic differentiation in human mesenchymal stem cells (hMSCs). A study demonstrated significant increases in osteocalcin mRNA expression following treatment with this compound, suggesting its potential role in enhancing bone formation and mineralization .

Treatment ConcentrationOsteocalcin mRNA Expression (Fold Increase)Days Post-Treatment
1 nM10.5 ± 4.17
10 nM23.2 ± 8.57

Immune Function

1beta-Hydroxyvitamin D3 has been shown to modulate immune responses. In animal models, it alleviated LPS-induced inflammatory responses by increasing serum immunoglobulin levels and reducing pro-inflammatory cytokines such as TNF-α . The compound also improved intestinal barrier function by enhancing tight junction protein expression.

Case Studies

One notable case involved patients with Vitamin D-dependent rickets type 1B (VDDR1B), where administration of calcifediol (25-OH-D3) led to significant clinical improvements. These patients exhibited dramatic increases in serum levels of active vitamin D metabolites following treatment, demonstrating the importance of hydroxylated forms of vitamin D in managing deficiencies .

Comparative Biological Activity

Comparative studies have highlighted the differences between 1beta-hydroxyvitamin D3 and other vitamin D metabolites:

CompoundCalcemic EffectOsteogenic ActivityImmune Modulation
1alpha,25(OH)2D3 (Calcitriol)HighStrongSignificant
1beta-Hydroxyvitamin D3LowModerateModerate

Scientific Research Applications

Bone Health and Osteogenic Differentiation

1beta-Hydroxyvitamin D3 plays a significant role in promoting osteogenic differentiation in human mesenchymal stem cells (hMSCs). Research indicates that this compound enhances the expression of osteogenic markers such as alkaline phosphatase (ALPL), osteopontin (SPP1), and osteocalcin (BGLAP) in a dose-dependent manner. For instance, treatment with 500 nM of 1beta-Hydroxyvitamin D3 significantly increased ALPL activity and the expression of osteogenic genes over time, demonstrating its potential as a therapeutic agent for bone-related disorders .

Table 1: Effects of 1beta-Hydroxyvitamin D3 on Osteogenic Markers

Concentration (nM)ALPL Activity (% Control)SPP1 Expression (Fold Change)BGLAP Expression (Fold Change)
10176 ± 12%5.3 ± 1.010.5 ± 4.1
250137 ± 8%Not ReportedNot Reported
500182 ± 12%Not ReportedNot Reported

Treatment of Vitamin D Deficiencies

In clinical settings, 1beta-Hydroxyvitamin D3 has been utilized to treat conditions associated with vitamin D deficiency, such as Vitamin D-Dependent Rickets Type 1B (VDDR1B). Case studies have shown that patients with mutations in the CYP2R1 gene, which leads to impaired conversion of vitamin D to its active forms, benefited significantly from supplementation with this compound. Patients exhibited improvements in biochemical markers and clinical symptoms following treatment .

Case Study Summary: VDDR1B Treatment Outcomes

  • Patient Profile: Seven patients from two families with homozygous mutations in CYP2R1.
  • Treatment: Administration of calcifediol (25-OH-D3) and alfacalcidol (1α-OH-D3).
  • Outcomes: Dramatic improvements in clinical symptoms and biochemical markers were observed post-treatment.

Immune Response Modulation

Recent studies have indicated that 1beta-Hydroxyvitamin D3 may modulate immune responses by influencing cytokine production. In bovine models, supplementation with vitamin D led to increased expression of IL-1β while decreasing IL-8 protein levels, suggesting a potential role in enhancing protective immune mechanisms against infections . This modulation can be particularly relevant in inflammatory diseases and conditions requiring immune support.

Table 2: Cytokine Expression Changes Following Vitamin D Supplementation

CytokineBaseline LevelPost-Supplementation Level
IL-1βLowIncreased
IL-8HighDecreased

Clinical Implications and Future Directions

The applications of 1beta-Hydroxyvitamin D3 extend beyond bone health and deficiency treatment; it holds promise for broader therapeutic uses in immunology and chronic disease management. Future research should focus on:

  • Longitudinal Studies: To assess the long-term effects of supplementation on both bone health and immune function.
  • Mechanistic Insights: Understanding the molecular pathways through which this compound exerts its effects.
  • Personalized Medicine Approaches: Tailoring treatments based on genetic profiles related to vitamin D metabolism .

Comparison with Similar Compounds

Comparison with Similar Vitamin D Compounds

Structural and Functional Differences

The biological activity of vitamin D analogs depends on hydroxylation patterns and stereochemistry. Key comparisons include:

1β-Hydroxyvitamin D3
  • Structure : Hydroxyl group at 1β position (C27H44O2).
  • Activity: Limited evidence suggests reduced VDR affinity compared to 1α-hydroxylated forms. No clinical applications are currently validated .
1α-Hydroxyvitamin D3 (Alfacalcidol)
  • Structure : Hydroxyl group at 1α position (C27H44O2).
  • Activity : A prodrug converted to calcitriol (1,25-(OH)2-D3) in the liver. Bypasses renal 1α-hydroxylase, making it effective in renal failure patients .
  • Clinical Use : Treats hypocalcemia, renal osteodystrophy, and vitamin D deficiency in chronic kidney disease (CKD) .
Calcitriol (1,25-Dihydroxyvitamin D3)
  • Structure : Hydroxyl groups at 1α and 25α positions (C27H44O3).
  • Activity : The hormonally active form of vitamin D3, directly binding VDR to regulate calcium and phosphate homeostasis.
  • Clinical Use : Management of CKD, hypoparathyroidism, and osteoporosis .
Doxercalciferol (1α-Hydroxyvitamin D2)
  • Structure : Vitamin D2 derivative with 1α-hydroxyl group (C28H44O2).
  • Activity : Used to treat secondary hyperparathyroidism in CKD. Less potent than calcitriol but avoids hypercalcemia risks .

Metabolic Pathways and Clinical Efficacy

Compound Hydroxylation Sites Metabolic Pathway Clinical Applications Key References
1β-Hydroxyvitamin D3 Not well characterized Research use (limited data)
1α-Hydroxyvitamin D3 Hepatic 25-hydroxylation → calcitriol Renal insufficiency, hypocalcemia
Calcitriol 1α, 25α Directly active; no conversion needed CKD, osteoporosis
Doxercalciferol 1α (D2 backbone) Hepatic 25-hydroxylation → 1,25-(OH)2-D2 Secondary hyperparathyroidism

Key Findings :

  • The 1α-hydroxyl group is critical for VDR activation, as demonstrated by 1α-hydroxycholecalciferol’s efficacy in renal patients lacking endogenous 1α-hydroxylase .
  • 1β-Hydroxyvitamin D3’s stereochemistry likely impedes VDR binding, rendering it biologically inert in calcium regulation .
  • Calcifediol (25-OH-D3) and cholecalciferol require hepatic/renal hydroxylation for activation, whereas 1α-hydroxylated analogs bypass these steps, enhancing bioavailability in CKD .

Research and Clinical Data

  • 1α-Hydroxyvitamin D3 : In broiler studies, 1α-OH-D3 supplementation improved tibial ash content and reduced dyschondroplasia, demonstrating efficacy comparable to native vitamin D3 .
  • Calcifediol vs. Cholecalciferol : Calcifediol achieves 50% higher serum 25OH-vitamin D3 levels than cholecalciferol in older adults, highlighting superior bioavailability .
  • 1β-Hydroxyvitamin D3: No clinical trials or mechanistic studies were identified in the provided evidence, underscoring its status as a research compound .

Q & A

Q. How should researchers design studies to distinguish autocrine/paracrine effects of 1β-hydroxyvitamin D₃ in vitro?

  • Methodological Answer : Co-culture systems (e.g., endothelial cells with fibroblasts) and conditioned media transfers isolate locally synthesized vs. exogenous sources. CRISPR-Cas9 knockout of VDR in specific cell types further dissects signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.